6-(Bromomethyl)pyridin-3-amine
Description
6-(Bromomethyl)pyridin-3-amine (IUPAC name: 6-(bromomethyl)pyridin-3-amine) is a pyridine derivative featuring a bromomethyl (-CH₂Br) substituent at position 6 and an amine (-NH₂) group at position 3. This compound is structurally significant due to its reactive bromomethyl group, which serves as a versatile handle for nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C6H7BrN2 |
|---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
6-(bromomethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3,8H2 |
InChI Key |
BMKXWKIOAXMRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)pyridin-3-amine typically involves the bromination of 3-aminopyridine. One common method is the reaction of 3-aminopyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6th position .
Industrial Production Methods: Industrial production of 6-(Bromomethyl)pyridin-3-amine may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylpyridin-3-amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve solvents like DMF or DMSO and may require heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substitution reactions yield various substituted pyridin-3-amines.
- Oxidation reactions produce pyridine N-oxides.
- Reduction reactions result in methylpyridin-3-amine .
Scientific Research Applications
6-(Bromomethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)pyridin-3-amine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Electronic Effects : The bromomethyl group (-CH₂Br) combines the electron-withdrawing nature of bromine with the flexibility of a methyl spacer, enhancing reactivity compared to direct bromo substitution (-Br) .
- Reactivity : Bromomethyl derivatives are superior leaving groups in nucleophilic substitutions (e.g., Suzuki coupling or alkylation) compared to methyl or methoxy groups .
- Crystallinity : Methyl and methoxy substituents promote intermolecular hydrogen bonding, as seen in 6-Methylpyridin-3-amine’s crystal structure , whereas bromo groups may disrupt packing due to steric and electronic effects.
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
6-(Bromomethyl)pyridin-3-amine is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.
- Molecular Formula : C7H8BrN
- Molecular Weight : 202.05 g/mol
- IUPAC Name : 6-(Bromomethyl)pyridin-3-amine
Biological Activity Overview
Research indicates that 6-(Bromomethyl)pyridin-3-amine exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mode of action often involves disrupting bacterial cell walls or interfering with metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that 6-(Bromomethyl)pyridin-3-amine may inhibit cancer cell proliferation. Mechanistic studies indicate that it could induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial for developing new therapeutic agents.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-(Bromomethyl)pyridin-3-amine. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
In a separate study focused on cancer cell lines, 6-(Bromomethyl)pyridin-3-amine was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated an IC50 value of approximately 25 µM for MCF-7 cells, indicating a moderate level of cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
The biological activity of 6-(Bromomethyl)pyridin-3-amine can be attributed to its structural features, which allow it to interact with various biological targets:
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : It has been suggested that this compound can act as an inhibitor for certain kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
